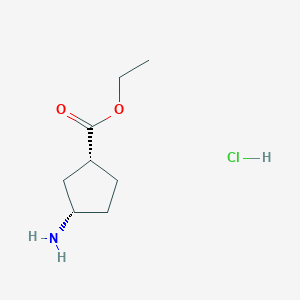

![molecular formula C8H4N4O2 B1375848 6-Cyanopyrazolo[1,5-a]pyrimidin-3-carbonsäure CAS No. 1315363-86-0](/img/structure/B1375848.png)

6-Cyanopyrazolo[1,5-a]pyrimidin-3-carbonsäure

Übersicht

Beschreibung

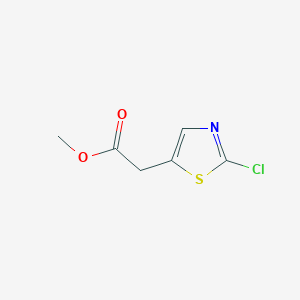

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a chemical compound with the molecular weight of 188.15 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is1S/C8H4N4O2/c9-1-5-2-10-7-6 (8 (13)14)3-11-12 (7)4-5/h2-4H, (H,13,14) . This indicates that the compound has 8 carbon atoms, 4 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms. Physical and Chemical Properties Analysis

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is a powder at room temperature . The compound has a molecular weight of 188.15 .Wissenschaftliche Forschungsanwendungen

Antitumoraktivität

Pyrazolo[1,5-a]pyrimidin-Derivate wurden auf ihre potenziellen Antitumoreigenschaften untersucht. Sie zeigten eine ausgezeichnete Aktivität gegen menschliche Krebszelllinien und können den Zelltod durch Apoptose induzieren, indem sie CDK-Enzyme hemmen .

Antifungal Aktivität

Diese Verbindungen wurden auch auf ihre antifungalen Aktivitäten gegen verschiedene Stämme wie C. albicans, A. niger, A. fumigates, P. chrysogenum und F. oxysporum getestet. Die Ergebnisse zeigen, dass bestimmte Derivate wirksame Antimykotika sein können .

CDK2-Inhibition und Induktion der Apoptose

Spezifische Derivate von 2-Cyanopyrazolo[1,5-a]pyrimidin wurden synthetisiert und mit verschiedenen Reagenzien umgesetzt, um neuartige Verbindungen zu erzeugen, die auf CDK2-Inhibition und Induktion der Apoptose in Krebszellen bewertet werden .

Synthese und Konjugation

Es gab Forschung zur Synthese von Pyrazolo[1,5-a]pyrimidin-Verbindungen und deren Konjugation mit anderen Molekülen für potenzielle biologische Anwendungen. So wurde in einer Studie beispielsweise eine Verbindung synthetisiert und mit verschiedenen Aminosäuren konjugiert, um sie zu bewerten .

Wirkmechanismus

Target of Action

The primary target of 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase .

Mode of Action

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .

Biochemical Pathways

The compound’s action on CDK2 affects the cell cycle pathway . By inhibiting CDK2, the compound prevents the cell from progressing from the G1 phase to the S phase, thereby halting cell division .

Result of Action

The inhibition of CDK2 by 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid leads to cell cycle arrest . This can result in the induction of apoptosis, particularly in cancer cells . For instance, certain compounds demonstrated a stronger apoptosis induction effect .

Biochemische Analyse

Biochemical Properties

6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with certain kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, leading to changes in cellular signaling pathways . Additionally, 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid can bind to specific proteins, altering their conformation and function .

Cellular Effects

The effects of 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid on various types of cells and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Cyanopyrazolo[1,5-A]pyrimidine-3-carboxylic acid can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell signaling and metabolism .

Eigenschaften

IUPAC Name |

6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-1-5-2-10-7-6(8(13)14)3-11-12(7)4-5/h2-4H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKPOWWDCQRHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C(C=NN21)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1315363-86-0 | |

| Record name | 6-cyanopyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B1375765.png)

![9-Ethyl-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-9H-carbazole](/img/structure/B1375768.png)

![tert-Butyl 1-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B1375775.png)

![6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1375780.png)

![1'-Benzyl-5-fluorospiro[indoline-3,4'-piperidine]](/img/structure/B1375785.png)

![4-Bromo-6,7-dihydro-5H-cyclopenta[C]pyridin-7-OL](/img/structure/B1375788.png)